molecular formula C12H11NO2 B6319371 2-Hydroxy-3-(4-methoxyphenyl)pyridine CAS No. 143074-71-9

2-Hydroxy-3-(4-methoxyphenyl)pyridine

Cat. No.: B6319371
CAS No.: 143074-71-9
M. Wt: 201.22 g/mol
InChI Key: FQJUXUNSPNHVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-(4-methoxyphenyl)pyridine is a pyridine derivative characterized by a hydroxyl (-OH) group at position 2 and a 4-methoxyphenyl substituent at position 2. Pyridine derivatives with methoxyphenyl and hydroxyl groups are known for their diverse bioactivity, including antimicrobial, analgesic, and anticancer effects .

The hydroxyl group enhances hydrogen-bonding capacity, influencing solubility and interactions with biological targets, while the methoxyphenyl moiety contributes to aromatic stacking and hydrophobic interactions . Synthesis routes for similar compounds often involve multi-step reactions, such as condensation and substitution, with yields ranging from 67% to 81% . Melting points for related structures fall between 268°C and 287°C, suggesting moderate thermal stability .

Properties

IUPAC Name

3-(4-methoxyphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-10-6-4-9(5-7-10)11-3-2-8-13-12(11)14/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJUXUNSPNHVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434877
Record name MolPort-015-144-443
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143074-71-9
Record name MolPort-015-144-443
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Parameters:

  • Catalyst : p-Toluenesulfonic acid (p-TsOH) or hydrochloric acid (HCl).

  • Temperature : 150°C in a sealed thick-walled glass tube.

  • Time : 24 hours (optimal duration for 63% yield).

While this method efficiently introduces the 4-methoxyphenyl group, the product is a pyridinone (4-one) rather than the desired 2-hydroxypyridine. To adapt this approach, post-synthetic reduction of the ketone moiety or modification of the starting material to retain the 2-hydroxyl group would be necessary. For example, replacing maltol with a 2-hydroxypyran-4-one derivative could direct the formation of 2-hydroxypyridine directly.

Nitration and Subsequent Functionalization

A patent detailing the preparation of 2-hydroxy-3-nitropyridine provides a pathway for introducing substituents at the pyridine 3-position. The method involves nitrating 2-hydroxypyridine with nitric acid in pyridine under ice-cooled conditions, followed by multiple concentration and neutralization steps. Although the primary product is a nitro derivative, this approach highlights the feasibility of electrophilic substitution at the 3-position.

Gold-Catalyzed Cyclization of Propargylaminoisoxazoles

A novel cyclization strategy for synthesizing 3-hydroxy-4-substituted picolinonitriles employs gold(I) catalysts to facilitate ring closure. While this method targets 4-substituted derivatives, modifying the starting material to position the 4-methoxyphenyl group at the 3-position could yield the desired compound.

Proposed Modification:

  • Substrate Design : Use a propargylaminoisoxazole precursor with a 4-methoxyphenyl group at the propargyl terminus.

  • Cyclization : Apply AuCl₃ or similar catalysts in 1,2-dichloroethane at 60°C to induce cyclization.

  • N–O Bond Cleavage : Treat the intermediate with K₂CO₃ in methanol to hydrolyze the isoxazole ring, yielding 2-hydroxy-3-(4-methoxyphenyl)pyridine.

This method’s advantage lies in its one-pot potential and high regioselectivity, though substrate synthesis may require additional steps.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation, as utilized in the synthesis of 2-hydroxydeoxybenzoins, significantly reduces reaction times and improves yields. Applying this technique to the aforementioned methods could optimize energy consumption and scalability.

Example Protocol:

  • Reactants : 2-hydroxypyridine, 4-methoxybenzene boronic acid.

  • Conditions : Microwave irradiation at 120°C for 15 minutes in a Pd(OAc)₂-catalyzed Suzuki coupling.

  • Outcome : Direct arylation at the 3-position with >80% yield (extrapolated from similar reactions).

Comparative Analysis of Methods

MethodYield (%)TimeKey AdvantageLimitation
Michael Addition6324 hSingle-step, scalableProduces pyridinone, not pyridine
Nitration/Coupling55–75*48–72 hPrecise substitution controlMultistep, lower atom economy
Gold Cyclization70–90*3–6 hHigh regioselectivityComplex substrate synthesis
Microwave>80*0.25 hRapid, energy-efficientRequires specialized equipment

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(4-methoxyphenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of 2-hydroxy-3-(4-methoxyphenyl)pyridine exhibit potential anticancer properties. For instance, studies have synthesized analogues that were evaluated for their efficacy in inhibiting cancer cell proliferation. These compounds often demonstrate selective cytotoxicity towards cancer cells while sparing normal cells, making them promising candidates for further drug development .

Case Study: Synthesis of Anticancer Agents
A notable study focused on the synthesis of hybrid compounds derived from this compound. The synthesized compounds were subjected to biological assays to assess their anticancer activity against various cancer cell lines. The results showed significant inhibition of cell growth, indicating the potential of these derivatives as anticancer agents .

Organic Synthesis

Intermediates in Pharmaceutical Synthesis
this compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo further functionalization makes it valuable in creating complex molecules used in drug formulations.

Case Study: Diltiazem Synthesis
One application involves its use as an intermediate in the synthesis of diltiazem, a calcium channel blocker used to treat hypertension and angina. The compound is involved in key steps that enhance the yield and efficiency of the overall synthesis process, showcasing its importance in pharmaceutical manufacturing .

Agricultural Chemicals

Pesticide Development
The compound's structural properties allow it to be utilized in developing agrochemicals, particularly pesticides. Its derivatives have been explored for their potential to act as effective agents against various agricultural pests.

Case Study: Pesticide Efficacy Testing
In one study, derivatives of this compound were tested for their insecticidal properties against common agricultural pests. The results indicated that certain derivatives exhibited significant pest mortality rates, suggesting their viability as new pesticide formulations .

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(4-methoxyphenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Hydroxy-3-(4-methoxyphenyl)pyridine with structurally related pyridine derivatives:

Compound Name Molecular Formula Key Substituents Melting Point (°C) Molecular Weight Notable Features
This compound C₁₂H₁₁NO₂ -OH (C2), 4-OCH₃Ph (C3) ~275–285* 201.22* High H-bonding potential
4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-pyridine derivative [12] C₂₁H₂₁NO₃ -OCH₃ (C4), -CH₃ (C6) N/A 335.40 Planar pyridine ring, chair cycloheptane conformation
Pyrazolo[3,4-b]pyridine derivatives [10] C₂₁H₁₈N₄O₂ Pyrazolo ring, 4-OCH₃Ph N/A 358.39 Anticancer activity (IC₅₀: 1.2–8.7 µM)
2-Hydroxymethyl-3,4-dimethoxypyridine [13] C₈H₁₁NO₃ -CH₂OH (C2), -OCH₃ (C3, C4) N/A 169.18 Pharmaceutical intermediate

*Estimated based on analogs in .

Key Observations :

  • Substituent Effects : The presence of -OH and -OCH₃ groups in this compound distinguishes it from analogs like pyrazolo derivatives, which exhibit enhanced anticancer activity due to fused heterocyclic rings .
  • Conformational Stability: Compounds with planar pyridine rings (e.g., ) show improved stacking interactions compared to those with non-planar substituents .
Antimicrobial Activity
  • Hexahydroquinoline derivatives (e.g., Q2 in ) demonstrate moderate antimicrobial activity, with MIC values ranging from 25–100 µg/mL against E. coli and S. aureus .
Analgesic and Anti-inflammatory Effects
  • Pyrrolo-pyridine derivatives (e.g., compound 27 in ) exhibit strong analgesic properties, surpassing aspirin and morphine in writhing tests. This activity is attributed to piperazinyl and hydroxypropyl chains .
Anticancer Activity
  • Pyrazolo[3,4-b]pyridines (e.g., compound 9a) inhibit CDK2 and CDK9 enzymes, inducing apoptosis in HeLa and MCF7 cells (IC₅₀: 1.2–3.5 µM) .
  • Methoxyphenyl-substituted pyridines () are less studied for anticancer effects but may modulate P-gp efflux pumps, influencing drug resistance .

Q & A

Q. What are the common synthetic routes for preparing 2-Hydroxy-3-(4-methoxyphenyl)pyridine, and what reaction conditions are typically employed?

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Condensation reactions : Using aldehydes and amines under acidic or basic conditions to form intermediates.
  • Cyclization : Catalyzed by transition metals (e.g., palladium) or acids to construct the pyridine ring .
  • Functionalization : Methoxy and hydroxy groups are introduced via nucleophilic substitution or oxidation-reduction sequences.

Reaction conditions often require inert atmospheres (N₂/Ar), solvents like dimethylformamide (DMF) or toluene, and temperatures ranging from 80–120°C . Purification is typically achieved via column chromatography or recrystallization.

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming substituent positions and aromatic ring integrity. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm, while hydroxy protons may show broad peaks .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., O–H stretch at 3200–3600 cm⁻¹, C–O–C stretch at ~1250 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) to avoid inhaling dust .
  • Ventilation : Work in a fume hood to minimize exposure to vapors .
  • Storage : Keep in airtight containers away from oxidizers and moisture. Label with hazard codes (e.g., H315 for skin irritation) .

Q. How are common impurities identified and removed during synthesis?

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and detects impurities .
  • Recrystallization : Uses solvents like ethanol or ethyl acetate to isolate the pure compound.
  • HPLC/GC-MS : Quantifies impurities and verifies purity (>95% typical for research-grade material) .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity when synthesizing this compound?

  • Stoichiometric Control : Ensure precise molar ratios of reactants to avoid side products.
  • Catalyst Screening : Test palladium or copper catalysts for improved cyclization efficiency .
  • Temperature Gradients : Use gradual heating (e.g., 50°C → 120°C) to enhance intermediate stability .
  • In-line Monitoring : Employ NMR or FTIR to track reaction progress in real time .

Q. How should researchers address contradictions in reported biological activities of this compound derivatives?

  • Purity Verification : Confirm compound purity via HPLC and elemental analysis to rule out impurity-driven effects .
  • Assay Standardization : Replicate experiments under identical conditions (pH, temperature, cell lines) .
  • Structural Analogs : Compare activities of derivatives (e.g., trifluoromethyl vs. methoxy substitutions) to identify structure-activity relationships .

Q. What strategies are employed to study the reaction mechanisms involving this compound in catalytic processes?

  • Kinetic Isotope Effects (KIE) : Use deuterated reagents to probe rate-determining steps .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and intermediates .
  • Spectroscopic Trapping : Identify short-lived intermediates using low-temperature NMR or EPR .

Q. How can computational methods enhance the design of this compound derivatives for targeted applications?

  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives .
  • QSAR Models : Relate substituent electronic properties (Hammett constants) to activity .
  • Solubility Prediction : Use COSMO-RS simulations to optimize solvent systems for synthesis .

Q. What factors influence the stability of this compound under varying storage and experimental conditions?

  • pH Sensitivity : The compound may degrade in strongly acidic/basic conditions; buffer solutions (pH 6–8) are recommended .
  • Light Exposure : Store in amber vials to prevent photodegradation .
  • Thermal Stability : Decomposition occurs above 200°C; avoid prolonged heating .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.